molecular formula C13H22Br2N2O B1373065 2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide CAS No. 1240528-30-6

2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide

Cat. No.: B1373065
CAS No.: 1240528-30-6
M. Wt: 382.13 g/mol
InChI Key: PLZTUKZCJAXJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide is a chemical compound with the molecular formula C13H20N2O.2BrH. It is known for its unique structure, which includes an azepane ring attached to a phenol group. This compound is often used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide typically involves the reaction of 2-amino-4-(azepan-1-ylmethyl)phenol with hydrobromic acid. The reaction conditions usually include:

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can also be employed to enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the azepane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methylthio)phenol
  • 2-Amino-4-(ethylamino)phenol
  • 2-Amino-4-(piperidin-1-ylmethyl)phenol

Uniqueness

2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research .

Properties

IUPAC Name

2-amino-4-(azepan-1-ylmethyl)phenol;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2BrH/c14-12-9-11(5-6-13(12)16)10-15-7-3-1-2-4-8-15;;/h5-6,9,16H,1-4,7-8,10,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZTUKZCJAXJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=C(C=C2)O)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide
Reactant of Route 3
2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide
Reactant of Route 4
Reactant of Route 4
2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide
Reactant of Route 5
2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide
Reactant of Route 6
2-Amino-4-(azepan-1-ylmethyl)phenol dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.